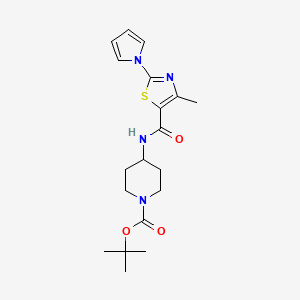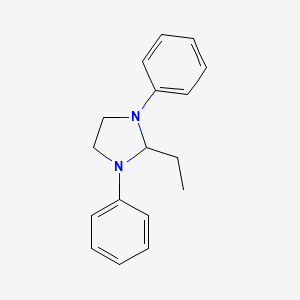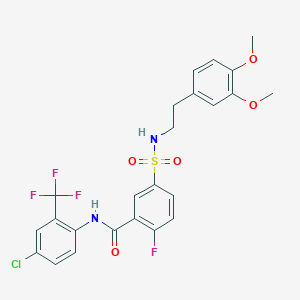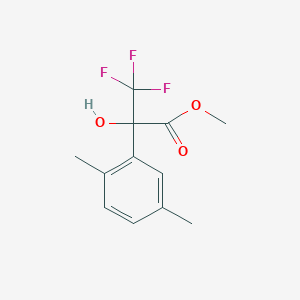
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate is a complex organic molecule that incorporates various functional groups including cyano, fluoro, and piperidinyl moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate involves multiple steps:
Formation of the intermediate: : The initial step involves the synthesis of 4-(((4-cyanobenzyl)oxy)methyl)piperidine. This is achieved by reacting 4-cyanobenzyl alcohol with piperidine in the presence of a suitable catalyst.
Attachment of the acetamide group: : The next step is the reaction of the intermediate with 4-fluorobenzyl acetamide. The reaction is typically carried out in a solvent such as dichloromethane with a base like triethylamine.
Formation of the oxalate salt: : Finally, the compound is converted to its oxalate salt form by reacting it with oxalic acid in a suitable solvent.
Industrial Production Methods
For industrial-scale production, continuous flow reactors are often used to optimize the reaction conditions and increase the yield. Factors such as temperature, pressure, and reaction time are meticulously controlled to ensure consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: : Substitution reactions, particularly nucleophilic substitution, can occur at various positions on the benzyl rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: : Products may include carboxylic acids or ketones depending on the oxidation level.
Reduction: : Reduced forms of the compound retaining the core structure.
Substitution: : Products where the nucleophile has replaced a hydrogen atom or a leaving group on the benzyl ring.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a ligand in receptor binding studies.
Medicine: : Explored for its therapeutic potential in conditions such as inflammation and pain management.
Industry: : Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate involves interaction with specific molecular targets:
Molecular Targets: : Primarily binds to certain receptors in the central nervous system.
Pathways Involved: : Modulates signaling pathways that regulate pain and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-chlorobenzyl)acetamide: : Similar structure but contains a chloro group instead of a fluoro group.
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylbenzyl)acetamide: : Contains a methyl group instead of a fluoro group.
Uniqueness
Compared to similar compounds, 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate is unique due to the presence of the fluoro group, which can significantly alter its pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further research and development.
Hope this in-depth look at the compound is what you needed! If there's anything specific you'd like to know more about, just let me know.
Propriétés
IUPAC Name |
2-[4-[(4-cyanophenyl)methoxymethyl]piperidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2.C2H2O4/c24-22-7-5-19(6-8-22)14-26-23(28)15-27-11-9-21(10-12-27)17-29-16-20-3-1-18(13-25)2-4-20;3-1(4)2(5)6/h1-8,21H,9-12,14-17H2,(H,26,28);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHHOLRSLZMRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC(=O)NCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2507850.png)

![N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide](/img/structure/B2507853.png)

![4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507855.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2507858.png)
![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2507860.png)


![(2,2-Difluorospiro[2.3]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2507866.png)

